molecular formula C32H35N3OS B10875351 11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide

11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide

Cat. No.: B10875351
M. Wt: 509.7 g/mol
InChI Key: KHVKMDWIYIRUER-UHFFFAOYSA-N
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Description

11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a dibenzo[b,e][1,4]diazepine core, which is fused with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide involves multiple steps. One common synthetic route includes the cyclization of o-isocyanodiaryl amines in the presence of Fe(acac)2 and TBHP, leading to the formation of dibenzo[b,e][1,4]diazepine derivatives . The reaction conditions typically involve mild temperatures and the use of solvents like acetonitrile. Industrial production methods may involve scaling up this process with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of tert-butyl and phenyl groups allows for selective oxidation reactions.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like TBHP and reducing agents like sodium borohydride.

Scientific Research Applications

11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzo[b,e][1,4]diazepine core is known to interact with the central nervous system, potentially modulating neurotransmitter activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve binding to GABA receptors, similar to other benzodiazepine derivatives .

Properties

Molecular Formula

C32H35N3OS

Molecular Weight

509.7 g/mol

IUPAC Name

6-(4-tert-butylphenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide

InChI

InChI=1S/C32H35N3OS/c1-31(2,3)22-17-15-21(16-18-22)29-28-25(19-32(4,5)20-27(28)36)34-24-13-9-10-14-26(24)35(29)30(37)33-23-11-7-6-8-12-23/h6-18,29,34H,19-20H2,1-5H3,(H,33,37)

InChI Key

KHVKMDWIYIRUER-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=S)NC4=CC=CC=C4)C5=CC=C(C=C5)C(C)(C)C)C(=O)C1)C

Origin of Product

United States

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